5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one is a chemical compound . It is a part of the benzoxazine family, which has been studied for their excellent properties when used with suitable raw materials .
Synthesis Analysis
The synthesis of benzoxazine derivatives has been reported in several studies. For instance, a new benzoxazine monomer was synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol . Another study reported a TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Molecular Structure Analysis
The chemical structure of benzoxazine derivatives has been characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR,13C-NMR) .Chemical Reactions Analysis
Benzoxazine derivatives have been involved in various chemical reactions. For instance, a Rh/ (S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2- (2-oxo-2H-benzo [b] [1,4]oxazin-3 (4H)-ylidene)acetate esters was successfully developed .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazine derivatives have been studied. For example, the polymerization behavior of a benzoxazine monomer was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage .Scientific Research Applications
Corrosion Inhibition
Studies on benzoxazine derivatives, including those similar to 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency varies with the nitrogen content, concentration, and molecular weight of the inhibitor, achieving high inhibition efficiencies at optimal concentrations (Kadhim et al., 2017).
Synthetic Applications
Research has explored the synthesis of various derivatives of 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one for potential applications in material science and pharmaceuticals. For example, compounds synthesized from this chemical have been used in the creation of isoindoline diones, showcasing the versatility of this compound in synthetic organic chemistry (Xiaoguang & Du-lin, 2005).
Antimicrobial Properties
Derivatives of 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The structure of these compounds, especially the presence of fluorine atoms, has been linked to enhanced antimicrobial activity, highlighting the potential for developing new antimicrobial agents from this chemical framework (Fang et al., 2011).
Chemoenzymatic Synthesis for Pharmaceutical Precursors
The chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives from 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one has been reported. This approach has led to the development of key precursors for antimicrobial agents such as Levofloxacin, demonstrating the compound's role in the innovative synthesis of pharmaceutical intermediates (López-Iglesias et al., 2015).
Novel Syntheses and Biological Evaluation
The compound has been central to the development of novel synthetic pathways for producing various bioactive molecules. These pathways have led to the creation of potential new drug candidates with anticancer, antimicrobial, and platelet aggregation inhibiting activities, showcasing the broad potential of 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one in medicinal chemistry and drug development (Cantillo et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGYWLOHPYNWFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444949 |
Source
|
Record name | 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
148890-63-5 |
Source
|
Record name | 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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